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Compound of Interest

Compound Name: 3-Phenyloxetan-3-amine

Cat. No.: B593815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Phenyloxetan-3-amine and two

of its key isomers: the constitutional isomer 2-phenyl-3-oxetanamine and the ring-opened

isomer 2-(phenyloxiran-2-yl)methanamine. Understanding the distinct spectral characteristics of

these compounds is crucial for their unambiguous identification and characterization in

research and drug development. This document summarizes predicted and expected data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), alongside detailed experimental protocols.

Structural Overview
The three isomers possess the same molecular formula (C₉H₁₁NO) and molecular weight

(149.19 g/mol ) but differ in the arrangement of their atoms, leading to distinct spectroscopic

signatures.
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Structural Isomers of C9H11NO

3-Phenyloxetan-3-amine

2-Phenyl-3-oxetanamine 2-(Phenyloxiran-2-yl)methanamine

C1C(CO1)(C2=CC=CC=C2)N

C1(C(O1)C)NC2=CC=CC=C2

Constitutional Isomer

C1(C(O1)CN)C2=CC=CC=C2

Ring-Opened Isomer

Click to download full resolution via product page

Caption: Chemical structures of 3-Phenyloxetan-3-amine and its isomers.

Spectroscopic Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR

absorption bands, and anticipated mass spectral fragmentation patterns for the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Compound
Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

3-Phenyloxetan-

3-amine
Phenyl-H 7.25-7.40 m -

Oxetane-CH₂ 4.85 d 6.0

Oxetane-CH₂ 4.65 d 6.0

NH₂ 1.80 s (broad) -

2-Phenyl-3-

oxetanamine
Phenyl-H 7.20-7.35 m -

Oxetane-CH(Ph) 5.20 d 7.5

Oxetane-

CH(NH₂)
4.20 ddd 7.5, 6.0, 5.0

Oxetane-CH₂ 4.90 dd 10.0, 6.0

Oxetane-CH₂ 4.70 dd 10.0, 5.0

NH₂ 1.75 s (broad) -

2-(Phenyloxiran-

2-

yl)methanamine

Phenyl-H 7.28-7.42 m -

Oxirane-CH₂ 2.95 d 5.5

Oxirane-CH₂ 2.80 d 5.5

CH₂-N 3.10 d 13.0

CH₂-N 2.90 d 13.0

NH₂ 1.60 s (broad) -

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Compound Carbon Assignment
Predicted Chemical Shift

(ppm)

3-Phenyloxetan-3-amine Phenyl-C (quaternary) 142.0

Phenyl-CH 128.5, 127.0, 125.0

Oxetane-C(Ph)(N) 65.0

Oxetane-CH₂ 78.0

2-Phenyl-3-oxetanamine Phenyl-C (quaternary) 140.0

Phenyl-CH 128.8, 128.2, 126.5

Oxetane-CH(Ph) 85.0

Oxetane-CH(NH₂) 55.0

Oxetane-CH₂ 75.0

2-(Phenyloxiran-2-

yl)methanamine
Phenyl-C (quaternary) 138.0

Phenyl-CH 128.6, 128.4, 125.8

Oxirane-C(Ph) 62.0

Oxirane-CH₂ 48.0

CH₂-N 45.0

Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands
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Compound Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity

All Isomers N-H Stretch (amine) 3300-3500
Medium, two bands

for primary amine

C-H Stretch (aromatic) 3000-3100 Medium

C-H Stretch (aliphatic) 2850-2960 Medium

C=C Stretch

(aromatic)
1450-1600 Medium to Strong

C-N Stretch (amine) 1020-1250 Medium

3-Phenyloxetan-3-

amine & 2-Phenyl-3-

oxetanamine

C-O-C Stretch

(oxetane)
950-1100 Strong

2-(Phenyloxiran-2-

yl)methanamine

C-O-C Stretch

(oxirane)

800-950 (ring

breathing)
Medium to Strong

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation

Compound
Expected [M+H]⁺

(m/z)

Key Fragment Ions

(m/z)

Plausible Neutral

Losses

3-Phenyloxetan-3-

amine
150.1 132, 121, 104, 91 H₂O, C₂H₄O, NH₃

2-Phenyl-3-

oxetanamine
150.1 132, 121, 105, 91 H₂O, C₂H₄O, NH₃

2-(Phenyloxiran-2-

yl)methanamine
150.1 132, 120, 105, 91 H₂O, CH₂O, NH₃

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Sample Preparation and Analysis Workflow

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3).

Transfer the solution to a 5 mm NMR tube.

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a 500 MHz spectrometer.

Process the data using appropriate software (e.g., MestReNova, TopSpin).

Reference spectra to the residual solvent peak.

Click to download full resolution via product page

Caption: A typical workflow for NMR spectroscopic analysis.

Sample Preparation: 5-10 mg of the amine compound is dissolved in approximately 0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean, dry vial. The

solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

proton frequency of 500 MHz. For ¹H NMR, standard parameters include a 30° pulse angle,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a

proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay

(2-5 seconds).
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Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Workflow

Place a small drop of the liquid sample or a thin layer of the solid onto the ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Record the background spectrum of the empty ATR accessory.

Perform ATR correction and baseline correction on the resulting spectrum.

Click to download full resolution via product page

Caption: Workflow for ATR-IR spectroscopic analysis.

Sample Preparation: For liquid samples, a single drop is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small

amount of the powder is pressed firmly against the crystal.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample spectrum is then acquired by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is automatically corrected for the wavelength-

dependent depth of penetration of the IR beam (ATR correction) and baseline-corrected to

produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) Workflow

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the full scan mass spectrum in positive ion mode.

Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

Click to download full resolution via product page

Caption: A typical workflow for ESI-MS analysis.

Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a

solvent compatible with electrospray ionization, such as a mixture of methanol and water

with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct

infusion or through a liquid chromatography system. The mass spectrometer is operated in

positive ion mode to detect the protonated molecule [M+H]⁺. A full scan spectrum is acquired

over a mass range that includes the expected molecular ion.

Fragmentation Analysis: To obtain structural information, tandem mass spectrometry

(MS/MS) is performed. The [M+H]⁺ ion is isolated in the first stage of the mass spectrometer

and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are

analyzed in the second stage of the mass spectrometer.
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Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the

differentiation of 3-Phenyloxetan-3-amine and its isomers. ¹H and ¹³C NMR spectroscopy offer

the most definitive data for structural elucidation, with distinct chemical shifts and coupling

patterns for each isomer. IR spectroscopy serves as a rapid method to confirm the presence of

key functional groups, particularly the amine and the ether linkages within the different ring

systems. Mass spectrometry confirms the molecular weight and provides valuable structural

clues through characteristic fragmentation patterns. By employing these techniques in a

complementary fashion, researchers can confidently identify and characterize these closely

related compounds.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 3-Phenyloxetan-
3-amine and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593815#spectroscopic-comparison-of-3-
phenyloxetan-3-amine-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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